An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 3-(3-Methylphenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 3-(3-Methylphenyl)pyrrolidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)pyrrolidine, a molecule of significant interest within the broader class of 3-aryl-pyrrolidines. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have shown considerable promise as bioactive agents.[1][2] This document will delve into the chemical structure, molecular properties, synthesis, and potential applications of 3-(3-Methylphenyl)pyrrolidine, offering valuable insights for researchers engaged in drug discovery and development. Due to the limited availability of specific experimental data for this particular analog, this guide will also draw upon established knowledge of the 3-aryl-pyrrolidine class to provide a robust and informative resource.
Introduction to 3-Aryl-Pyrrolidines: A Privileged Scaffold
The pyrrolidine ring is a five-membered, nitrogen-containing saturated heterocycle that is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds.[3][4] Its prevalence in drug discovery is attributed to its ability to introduce three-dimensional complexity into molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The 3-aryl-pyrrolidine subclass, in particular, has garnered significant attention due to its demonstrated biological activities, including potent and selective ligand binding to serotonin and dopamine receptors.[1][2] These properties make them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Chemical Identity and Molecular Properties of 3-(3-Methylphenyl)pyrrolidine
This section details the fundamental chemical and physical properties of 3-(3-Methylphenyl)pyrrolidine.
Chemical Structure and Identifiers
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Systematic Name: 3-(3-Methylphenyl)pyrrolidine
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Synonyms: 3-(m-Tolyl)pyrrolidine[5]
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CAS Number: 954220-64-5[5]
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Molecular Formula: C₁₁H₁₅N[5]
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Molecular Weight: 161.24 g/mol [5]
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Chemical Structure:
Caption: 2D structure of 3-(3-Methylphenyl)pyrrolidine.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Inference |
| Appearance | Expected to be a solid or a high-boiling point liquid at room temperature.[5] | The presence of the aromatic ring and the pyrrolidine core increases the molecular weight and intermolecular forces compared to the parent pyrrolidine. |
| Boiling Point | Significantly higher than that of pyrrolidine (87-88 °C). | Increased molecular weight and van der Waals interactions due to the m-tolyl group. |
| Melting Point | If solid, likely to have a moderate melting point. | Dependent on the crystal packing efficiency. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Its solubility in water is expected to be lower than that of pyrrolidine due to the hydrophobic aromatic ring. | General solubility trends for organic compounds with both polar (amine) and nonpolar (aromatic) functionalities. |
| pKa | The pyrrolidine nitrogen is basic, and the pKa of the conjugate acid is expected to be in the range of 9-11, similar to other N-alkyl pyrrolidines. | The electronic effect of the 3-aryl substituent is not expected to drastically alter the basicity of the nitrogen atom. |
Synthesis and Manufacturing
The synthesis of 3-aryl-pyrrolidines is a well-explored area of organic chemistry. While a specific, detailed protocol for 3-(3-Methylphenyl)pyrrolidine is not published, the most common and efficient method for this class of compounds is the palladium-catalyzed hydroarylation of pyrrolines.[1][6][7]
General Synthetic Approach: Palladium-Catalyzed Hydroarylation
This method involves the reaction of an N-protected or N-alkylated pyrroline with an aryl halide (in this case, 3-bromotoluene or a related derivative) in the presence of a palladium catalyst and a suitable base.
Caption: General workflow for the synthesis of 3-aryl-pyrrolidines.
Plausible Experimental Protocol
The following is a plausible, generalized experimental protocol for the synthesis of 3-(3-Methylphenyl)pyrrolidine based on published procedures for related compounds.[1][6][7] Note: This protocol is for illustrative purposes and would require optimization for this specific substrate.
Step 1: Reaction Setup
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To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., palladium(II) acetate, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
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Add the N-protected pyrroline (e.g., N-Boc-3-pyrroline, 1.0 equivalent) and the aryl halide (3-bromotoluene, 1.1-1.5 equivalents).
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Add anhydrous solvent (e.g., toluene or dioxane).
Step 2: Reaction
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).
Step 3: Workup and Purification
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Cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection (if necessary)
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If an N-Boc protecting group is used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Spectroscopic Characterization
Authentic spectroscopic data for 3-(3-Methylphenyl)pyrrolidine is not available in the searched literature. However, based on the proposed structure, the following characteristic signals would be expected:
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: A complex multiplet in the region of δ 7.0-7.3 ppm corresponding to the four protons on the m-tolyl ring.
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Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm for the seven protons on the pyrrolidine ring. The proton at C3 would be a multiplet, likely in the δ 3.0-3.5 ppm range.
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Methyl Protons: A singlet around δ 2.3 ppm for the three protons of the methyl group on the aromatic ring.
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N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon bearing the methyl group and the carbon attached to the pyrrolidine ring would have distinct chemical shifts.
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Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).
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Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 161.
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Fragmentation Pattern: Expect to see fragmentation patterns characteristic of pyrrolidines and benzyl-type compounds, such as loss of the methyl group or cleavage of the pyrrolidine ring.
Biological Activity and Potential Applications
The 3-aryl-pyrrolidine scaffold is a key pharmacophore in many biologically active compounds.[3][4] Derivatives of this class have shown affinity for a variety of central nervous system (CNS) targets.
CNS Receptor Binding
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Dopamine and Serotonin Receptors: 1-Propyl-3-aryl-pyrrolidines have been identified as potent and selective ligands for dopamine and serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.[1][2]
Other Potential Therapeutic Areas
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Leishmaniasis, Histone Deacetylase (HDAC) Inhibition, and Gene Transcription: The 3-aryl-pyrrolidine motif has been implicated in a diverse range of biological processes, indicating a broad potential for therapeutic applications.[1][2]
The specific biological activity of 3-(3-Methylphenyl)pyrrolidine has not been extensively reported. However, its structural similarity to other active 3-aryl-pyrrolidines makes it a compound of interest for screening in various biological assays, particularly those related to CNS targets.
Safety and Handling
No specific safety and toxicological data for 3-(3-Methylphenyl)pyrrolidine are available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The following recommendations are based on the safety profiles of the parent pyrrolidine and other related heterocyclic amines.
General Handling Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust or aerosols.
Flammability
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Pyrrolidine itself is a flammable liquid. While the addition of the aryl group will increase the flash point, 3-(3-Methylphenyl)pyrrolidine should still be considered potentially flammable. Keep away from heat, sparks, and open flames.
Toxicity
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The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
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Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Directions
3-(3-Methylphenyl)pyrrolidine is a member of the medicinally important class of 3-aryl-pyrrolidines. While specific experimental data for this compound are sparse, its synthesis is achievable through established methods such as palladium-catalyzed hydroarylation. The predicted molecular properties and the known biological activities of related compounds suggest that 3-(3-Methylphenyl)pyrrolidine is a valuable compound for further investigation in drug discovery programs, particularly in the area of CNS therapeutics.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by comprehensive spectroscopic characterization to confirm its structure and purity. Furthermore, a thorough evaluation of its biological activity and toxicological profile is warranted to fully assess its potential as a lead compound for drug development.
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